molecular formula C19H33ClN2O2 B1668250 Camylofine dihydrochloride CAS No. 5892-41-1

Camylofine dihydrochloride

Cat. No.: B1668250
CAS No.: 5892-41-1
M. Wt: 356.9 g/mol
InChI Key: QQZXGWCAVDVDOT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Camylofine dihydrochloride, also known as Camylofin hydrochloride, primarily targets muscarinic receptors and phosphodiesterase type IV . Muscarinic receptors play a crucial role in the nervous system, mediating various physiological functions like heart rate and smooth muscle contraction. Phosphodiesterase type IV is involved in breaking down cyclic AMP, a messenger molecule that carries the effects of hormones like adrenaline.

Mode of Action

Camylofin is a smooth muscle relaxant with both anticholinergic action and direct smooth muscle action . The anticholinergic action is produced by inhibiting the binding of acetylcholine to muscarinic receptors, but this action is less pronounced . The direct smooth muscle relaxation is achieved by inhibiting phosphodiesterase type IV, which leads to increased cyclic AMP and eventually reduced cytosolic calcium .

Biochemical Pathways

The inhibition of phosphodiesterase type IV by Camylofin leads to an increase in cyclic AMP levels. This increase in cyclic AMP eventually results in a reduction in cytosolic calcium, causing relaxation of smooth muscle .

Pharmacokinetics

For instance, intramuscular administration provides a relatively slower onset of action compared to intravenous administration .

Result of Action

The comprehensive action of Camylofin to relieve smooth muscle spasm results from its dual mode of action. By inhibiting the binding of acetylcholine to muscarinic receptors and phosphodiesterase type IV, it reduces cytosolic calcium, leading to smooth muscle relaxation . This makes it effective in treating conditions like stomach ache in infants and children .

Safety and Hazards

Camylofine dihydrochloride is moderately toxic by ingestion and can emit toxic fumes of NOx when heated to decomposition . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

Camylofine dihydrochloride is available in India and other Latin American and African countries, for the treatment of abdominal colic and for acceleration of labor . A systematic review and meta-analysis assessed the effectiveness and safety of camylofin compared with other antispasmodics in labor augmentation . The study demonstrated the benefit of camylofin in labor augmentation with a faster cervical dilatation rate and reduction in the active first stage of labor in Indian women .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of camylofine dihydrochloride involves several steps. The Hell–Volhard–Zelinsky halogenation on phenylacetic acid produces 2-bromo-2-phenylacetyl bromide . This intermediate is then treated with isoamyl alcohol to yield 3-methylbutyl bromo (phenyl)acetate . The final step involves alkylation with N,N-diethylethylenediamine to produce camylofine .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Camylofine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acids, bases, and organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, substitution reactions may yield various derivatives depending on the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Camylofine dihydrochloride is unique due to its dual mechanism of action, combining both anticholinergic and direct smooth muscle relaxant effects. This makes it particularly effective in treating conditions involving smooth muscle spasms .

Properties

CAS No.

5892-41-1

Molecular Formula

C19H33ClN2O2

Molecular Weight

356.9 g/mol

IUPAC Name

3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate;hydrochloride

InChI

InChI=1S/C19H32N2O2.ClH/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;1H

InChI Key

QQZXGWCAVDVDOT-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.Cl.Cl

Canonical SMILES

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.Cl

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

54-30-8 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Anafortan
Avacan
avapyrazone
camylofin
camylofin hydrochloride
camylofine
camylofine dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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